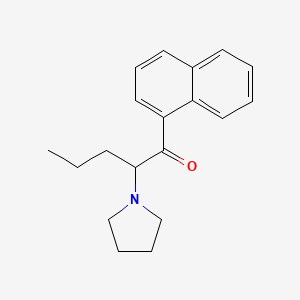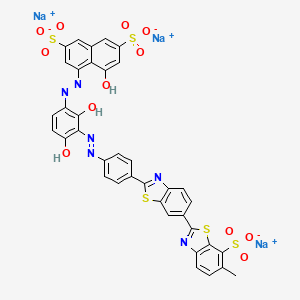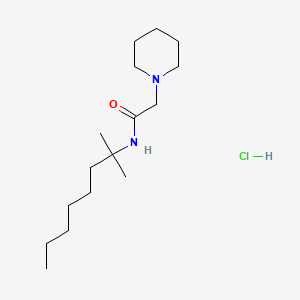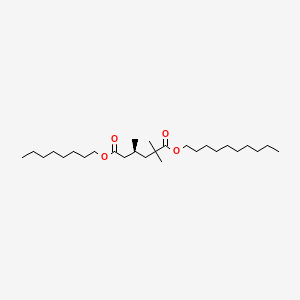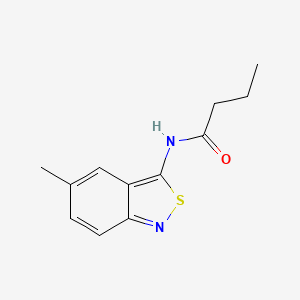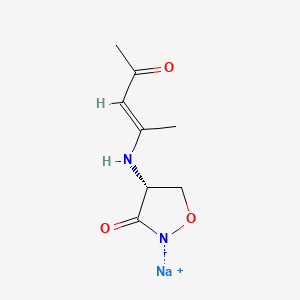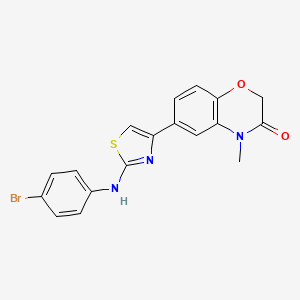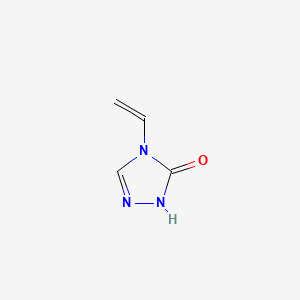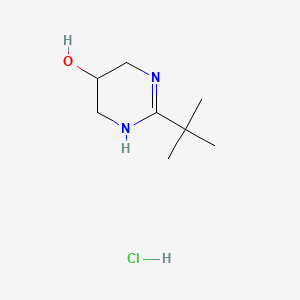
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrimidinol, featuring a tert-butyl group at the second position and a tetrahydro modification. This compound is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride typically involves the reaction of pyrimidinol derivatives with tert-butylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like hydrochloric acid to facilitate the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrimidinone and pyrimidine derivatives, which are valuable intermediates in pharmaceutical and chemical research.
Scientific Research Applications
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dimethylethyl)-5-pyrimidinol: A closely related compound with similar reactivity but lacking the tetrahydro modification.
5-Bromo-2-tert-butylpyrimidine: Another derivative with a bromine substituent, offering different reactivity and applications.
2-tert-Butyl-5-hydroxypyrimidine: Similar in structure but with distinct chemical properties due to the hydroxyl group.
Uniqueness
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride stands out due to its tetrahydro modification, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.
Properties
CAS No. |
124052-92-2 |
|---|---|
Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
2-tert-butyl-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-9-4-6(11)5-10-7;/h6,11H,4-5H2,1-3H3,(H,9,10);1H |
InChI Key |
NXYOFWJCVFCOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NCC(CN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


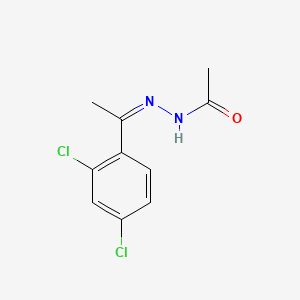
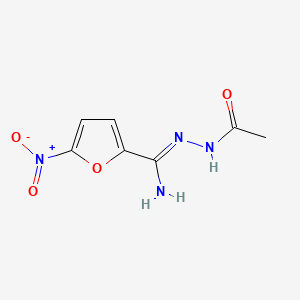
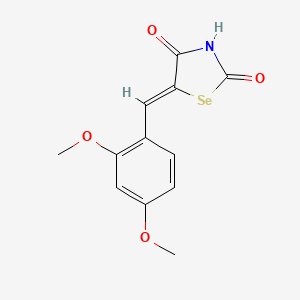
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)
